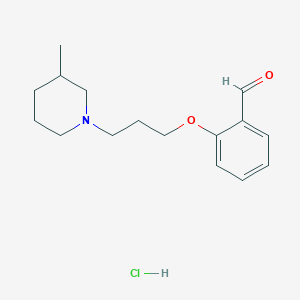

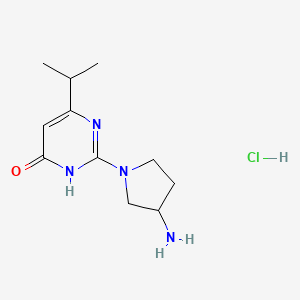

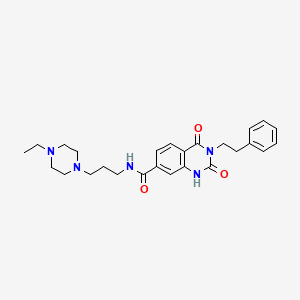

![molecular formula C14H9Cl3F3N3O B3006991 2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide CAS No. 2060751-58-6](/img/structure/B3006991.png)

2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized using various spectroscopic techniques. In the case of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, IR and 1H NMR spectroscopy were utilized to confirm the structures of the synthesized compounds . These techniques are crucial for verifying the identity and purity of the compounds, ensuring that the desired molecular structure has been achieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of azomethine groups, which are part of the hydrazide-hydrazone moiety. This group is known for its active hydrogen component, which can be utilized in coupling reactions to synthesize further products . The reactivity of these compounds can lead to a variety of chemical transformations, making them versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide are not detailed in the provided papers, related compounds have been shown to possess significant biological activity. For example, some benzohydrazide derivatives have been screened for their antibacterial properties . Additionally, certain hydrazide-hydrazone compounds have demonstrated analgesic effects that surpass those of morphine and aspirin . These findings suggest that the physical and chemical properties of such compounds are conducive to biological activity, which could be relevant for the development of new pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization : The compound has been synthesized and structurally characterized using X-ray diffraction, FT-IR, FT-Raman, and DFT methods. These techniques have provided insights into the molecular geometry and vibrational properties of the compound (Babu et al., 2014).

Anticancer Applications : Some derivatives of benzohydrazide, including those similar to the compound , have been synthesized and evaluated for their potential anticancer properties. These compounds have shown effectiveness against human breast cancer cell lines, demonstrating their potential in cancer treatment (Mansour et al., 2021).

Spin-Crossover Properties : Research on iron(II) spin-crossover compounds with coordination spheres similar to this compound has been conducted. These studies are important for understanding the magnetic properties of such compounds, which can have applications in material science and molecular electronics (Zhang et al., 2010).

Crystal Structure Analysis : The compound's crystal structure has been analyzed, providing insights into its molecular interactions and stability. Such studies are crucial for understanding the compound's properties in solid-state form (Jeon et al., 2013).

Antimicrobial Activities : Derivatives of benzohydrazide, similar to the compound , have been synthesized and screened for their antibacterial properties. This highlights the potential use of such compounds in developing new antimicrobial agents (Shaikh, 2013).

Inhibitory Effects on Protoporphyrinogen Oxidase : Trifluoromethyl-substituted compounds, closely related to the compound , have been studied for their inhibitory effects on protoporphyrinogen oxidase. This enzyme is a target in the development of herbicides and other agrochemicals (Li et al., 2005).

Luminescence Enhancement Studies : Studies have shown that certain chloroplatinum(II) complexes of compounds related to 2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide exhibit remarkable luminescence enhancement in water. This has implications for the development of new luminescent materials (Liang et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Fluopicolide , is the oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that cause diseases in a wide range of crops .

Mode of Action

It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are crucial for maintaining the shape and flexibility of a cell, and their disruption can lead to cell death .

Biochemical Pathways

Fluopicolide’s interaction with spectrin-like proteins disrupts the normal functioning of the oomycetes’ cytoskeleton . This disruption affects various biochemical pathways, including the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects inhibit the growth of oomycetes, including strains that are resistant to other fungicides .

Pharmacokinetics

This movement pattern suggests that the compound has a degree of mobility within the plant, which could contribute to its effectiveness against oomycetes .

Result of Action

The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . By disrupting the oomycetes’ cytoskeleton and inhibiting their growth, Fluopicolide prevents these organisms from causing disease in crops .

Safety and Hazards

Direcciones Futuras

Fluopicolide has been shown to be effective at controlling various diseases caused by oomycetes . As of 2007, it was only available commercially as a co-formulation with Fosetyl-Al for use in vines (as Profiler) and as a co-formulation with propamocarb for use on potatoes and vegetables (as Infinito) . Other products were in development . It is expected that many novel applications of Fluopicolide will be discovered in the future.

Propiedades

IUPAC Name |

2,6-dichloro-N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3F3N3O/c15-8-2-1-3-9(16)12(8)13(24)23-22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5,22H,6H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJPKQMPMMEIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

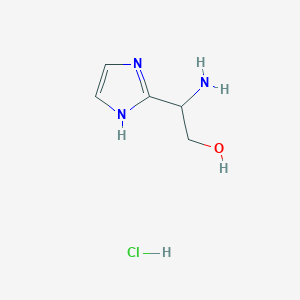

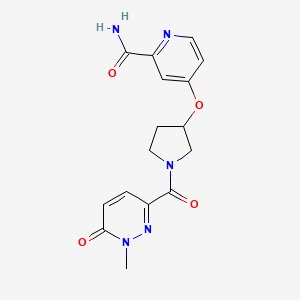

![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)

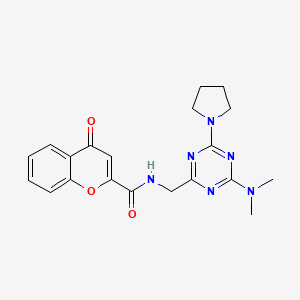

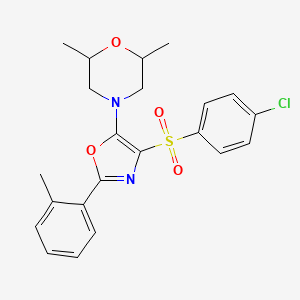

![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)

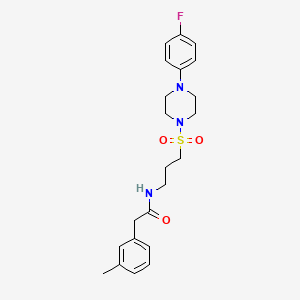

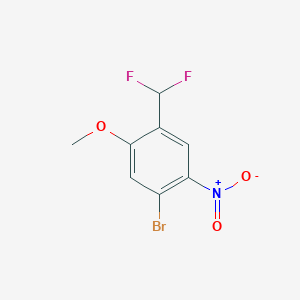

![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)

![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)